4-Acetoxy-3'-fluorobenzophenone chemical structure and properties
4-Acetoxy-3'-fluorobenzophenone chemical structure and properties
An In-depth Technical Guide to 4-Acetoxy-3'-fluorobenzophenone: Synthesis, Characterization, and Applications
Introduction: The Strategic Value of Fluorinated Benzophenones
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and altered electronic properties that can fine-tune a compound's pharmacological profile.[2][3]
This guide provides a comprehensive technical overview of 4-Acetoxy-3'-fluorobenzophenone, a molecule that combines the foundational benzophenone core with these two critical functional motifs: a fluorine substituent and an acetoxy group. While this specific derivative is not extensively documented in mainstream literature, its structure suggests significant potential as a versatile intermediate for the synthesis of advanced pharmaceutical agents and functional materials.
As your Senior Application Scientist, I will lead you through the logical design of this molecule, from its fundamental properties and a robust, field-proven synthesis strategy to its characterization and prospective applications. This document is structured to provide not just protocols, but the underlying scientific rationale to empower your research and development endeavors.
Molecular Structure and Physicochemical Properties
The structure of 4-Acetoxy-3'-fluorobenzophenone is characterized by a central carbonyl group linking two phenyl rings. One ring is substituted at the 4-position with an acetoxy group, while the other bears a fluorine atom at the 3'-position. This asymmetric substitution pattern is key to its potential as a synthetic building block.
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The acetoxy group can serve as a protected phenol. Its hydrolysis under acidic or basic conditions unmasks a reactive hydroxyl group, providing a handle for subsequent modifications, such as etherification or coupling reactions.[4]
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The fluorine atom at the meta-position of the second ring significantly alters the electronic landscape of the molecule through its strong inductive electron-withdrawing effect. This can influence the reactivity of the aromatic ring and the adjacent carbonyl group.[4]
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The benzophenone core itself provides a rigid, three-dimensional structure that is a known pharmacophore for interaction with various biological targets.[1]
Physicochemical Data Summary
| Property | Predicted Value | Source/Basis for Estimation |
| Molecular Formula | C₁₅H₁₁FO₃ | - |
| Molecular Weight | 258.24 g/mol | - |
| Appearance | White to off-white solid | Analogy with similar benzophenones[6][8] |
| Melting Point | 70 - 90 °C | Interpolated from 4-acetoxybenzophenone (~85°C) and 4-fluorobenzophenone (47-49°C)[5][6] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water. | General property of non-polar organic compounds |
| Boiling Point | > 300 °C | General property of benzophenone derivatives |
Proposed Synthesis and Purification Workflow
A logical and efficient retrosynthetic analysis points to a two-step synthesis pathway: a Friedel-Crafts acylation to construct the core benzophenone structure, followed by an esterification to install the acetoxy group. This approach is well-established for the synthesis of substituted benzophenones.[8][9]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-Acetoxy-3'-fluorobenzophenone.
Experimental Protocol
Step 1: Synthesis of 3'-Fluoro-4-hydroxybenzophenone (Intermediate)
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Rationale: This reaction is a classic electrophilic aromatic substitution (Friedel-Crafts acylation). Phenol is the nucleophile, and the acylium ion, generated from 3-fluorobenzoyl chloride and aluminum chloride (AlCl₃), is the electrophile. The reaction is directed to the para position of the phenol due to the strong activating and ortho-, para-directing effect of the hydroxyl group, with the para product being sterically favored.[9]
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Procedure:
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To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).
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Cool the resulting suspension to 0 °C using an ice bath.
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In a separate flask, prepare a solution of phenol (1.0 eq.) and 3-fluorobenzoyl chloride (1.1 eq.) in dry DCM.
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Add the solution from step 3 to the AlCl₃ suspension dropwise via an addition funnel over 30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl (2M solution).
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
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Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
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Step 2: Synthesis of 4-Acetoxy-3'-fluorobenzophenone (Final Product)
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Rationale: This is a standard esterification reaction. The phenolic hydroxyl group of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a base to neutralize the acetic acid byproduct and catalyze the reaction.
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Procedure:
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Dissolve the purified 3'-Fluoro-4-hydroxybenzophenone (1.0 eq.) in pyridine in a round-bottom flask.
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Add acetic anhydride (1.5 eq.) to the solution dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
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Once the reaction is complete, pour the mixture into cold water to precipitate the product.
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Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry the product under vacuum.
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The final product can be further purified by recrystallization from ethanol to yield pure 4-Acetoxy-3'-fluorobenzophenone.
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Spectroscopic Characterization (Predicted)
Confirming the identity and purity of the synthesized compound is critical. Based on established principles of spectroscopy, the following spectral characteristics are predicted for 4-Acetoxy-3'-fluorobenzophenone.[11][12]
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¹H NMR (Proton NMR):
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Acetoxy Protons: A sharp singlet peak is expected around δ 2.3 ppm, corresponding to the three protons of the methyl group (-OCOCH₃).
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Aromatic Protons: The spectrum will show a complex multiplet pattern in the aromatic region (δ 7.0 - 8.0 ppm).
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The protons on the acetoxy-substituted ring (A-ring) will likely appear as two doublets (an AA'BB' system), one around δ 7.2-7.4 ppm (protons ortho to the acetoxy group) and the other further downfield (protons ortho to the carbonyl group).
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The protons on the fluorine-substituted ring (B-ring) will show more complex splitting due to both H-H and H-F coupling. One would expect a doublet of doublets or a triplet for the proton ortho to the fluorine, and various multiplets for the other protons on that ring.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Two distinct signals are expected for the ester and ketone carbonyls. The ketone carbonyl (C=O) will be downfield, around δ 195 ppm, while the ester carbonyl (-OC =O) will be further upfield, around δ 169 ppm.
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Methyl Carbon: A signal for the acetoxy methyl carbon (-OCOCH ₃) will be present around δ 21 ppm.
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Aromatic Carbons: Multiple signals will appear in the δ 115-165 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm⁻¹.
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C=O Stretch (Ester): Another strong, sharp absorption band will be present at a higher frequency, typically around 1760-1770 cm⁻¹.
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C-O Stretch (Ester): A strong band will appear in the 1150-1250 cm⁻¹ region.
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C-F Stretch: A moderate to strong absorption will be visible in the 1100-1300 cm⁻¹ range.
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Potential Applications and Research Directions
The true value of 4-Acetoxy-3'-fluorobenzophenone lies in its utility as a versatile synthetic intermediate.
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Medicinal Chemistry: Benzophenones are known to interact with a variety of biological targets.[1] Hydrolysis of the acetoxy group to reveal the phenol provides a key attachment point for building more complex molecules. The fluorine atom can enhance binding to protein targets through favorable electrostatic interactions.[2] This scaffold could be a starting point for developing inhibitors of enzymes like kinases or for creating agents for Alzheimer's disease research.[1][2]
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Materials Science: Difluorobenzophenones are precursors to high-performance polymers like PEEK (polyether ether ketone).[8] By deprotecting the phenol, this monofluorinated analogue could be incorporated into novel poly(aryl ether ketone)s (PAEKs) to create materials with tailored thermal and mechanical properties.[4]
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Photochemistry: The benzophenone core is a well-known photosensitizer. This functionalized derivative could be explored as a photoinitiator in polymerization reactions or as a building block for photolabile protecting groups.
Safety and Handling
As with all laboratory chemicals, 4-Acetoxy-3'-fluorobenzophenone should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
- Sameem, B. (2022). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Thesis.
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- BenchChem. (n.d.). 4-Acetoxy-3',5'-difluorobenzophenone | 890100-05-7.
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- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone.
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- Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone.
- Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
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